REACTION_CXSMILES
|
[CH:1]1[C:6]([Br:7])=[CH:5][C:4]([Br:8])=[C:3]([O:9][C:10]2[C:15]([Br:16])=[CH:14][C:13]([Br:17])=[C:12]([Br:18])[CH:11]=2)[CH:2]=1.P(OC1C=CC=CC=1)(OC1C=CC=CC=1)(OCC(CC)CCCC)=O.O.O.O.O.O.O.O.O.O.O.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH:1]1[C:6]([Br:7])=[CH:5][C:4]([Br:8])=[C:3]([O:9][C:10]2[C:15]([Br:16])=[CH:14][C:13]([Br:17])=[C:12]([Br:18])[CH:11]=2)[CH:2]=1 |f:0.1,2.3.4.5.6.7.8.9.10.11.12.13.14|
|
Name
|
IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
pentabromodiphenyl ether 2-ethylhexyl diphenyl phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br.P(=O)(OCC(CCCC)CC)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
sodium carbonate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
subjected to agitation in the closed system for one-half hour
|
Type
|
FILTRATION
|
Details
|
The molten mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain the purified blend
|
Name
|
|
Type
|
|
Smiles
|
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |